molecular formula C16H16N2O7S B12431810 ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B12431810
M. Wt: 380.4 g/mol
InChI Key: IUEHSZNRMZSMGC-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a benzodioxin moiety, and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the benzodioxin and nitro groups. Common synthetic routes include:

    Formation of the Thiazolidinone Ring: This step typically involves the reaction of a thiourea derivative with an α-halo ester under basic conditions.

    Introduction of the Benzodioxin Moiety: This can be achieved through a nucleophilic substitution reaction using a suitable benzodioxin precursor.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and nitrating agents. Major products formed from these reactions include amino derivatives, substituted benzodioxins, and carboxylic acids.

Scientific Research Applications

Ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity, such as antibacterial and antifungal properties, is of interest for developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxin moiety may also contribute to its activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents on the benzodioxin or thiazolidinone rings.

    Thiazolidinone Derivatives: These compounds have a thiazolidinone ring but lack the benzodioxin and nitro groups, resulting in different chemical properties and biological activities.

    Benzodioxin Derivatives: These compounds contain the benzodioxin moiety but lack the thiazolidinone ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O7S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C16H16N2O7S/c1-2-24-15(20)5-14-17(13(19)8-26-14)6-10-3-12(18(21)22)4-11-7-23-9-25-16(10)11/h3-5H,2,6-9H2,1H3

InChI Key

IUEHSZNRMZSMGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-]

Origin of Product

United States

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